(Chloromethyl)dimethylsilane

Catalog No.
S1899766
CAS No.
3144-74-9
M.F
C3H8ClSi
M. Wt
107.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)dimethylsilane

CAS Number

3144-74-9

Product Name

(Chloromethyl)dimethylsilane

Molecular Formula

C3H8ClSi

Molecular Weight

107.63 g/mol

InChI

InChI=1S/C3H8ClSi/c1-5(2)3-4/h3H2,1-2H3

InChI Key

PAJFATIYVLZNFC-UHFFFAOYSA-N

SMILES

C[Si](C)CCl

Canonical SMILES

C[Si](C)CCl

Chloromethyl(dimethyl)chlorosilane (CAS Number: 1719-57-9)

Research on Chloromethyl(dimethyl)chlorosilane primarily focuses on its use as a precursor molecule for the synthesis of other organosilicon compounds. These compounds possess unique properties that make them valuable in various scientific fields. Here are some specific examples:

  • Silicone Polymers: Chloromethyl(dimethyl)chlorosilane can be used to create silicone polymers with pendent chloromethyl groups. These polymers are useful as starting materials for further functionalization, allowing researchers to tailor their properties for specific applications.
  • Silane Coupling Agents: By reacting Chloromethyl(dimethyl)chlorosilane with specific molecules, researchers can introduce chloromethyl functionality. This strategy is employed in the creation of silane coupling agents, which improve adhesion between organic materials and inorganic substrates [].

(Chloromethyl)dimethylsilane is a silane compound with the chemical formula C₃H₈Cl₂Si and a molecular weight of 143.087 g/mol. It is characterized by its chloromethyl and dimethyl groups attached to a silicon atom, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity due to the presence of chlorine atoms, which can participate in various

(Chloromethyl)dimethylsilane undergoes several significant reactions:

  • Nucleophilic Substitution: The chlorine atoms in (chloromethyl)dimethylsilane can be replaced by nucleophiles, such as organometallic reagents, resulting in the formation of new silane derivatives .
  • Transsilylation: This reaction involves the transfer of silyl groups to other compounds, often resulting in the formation of cyclic ionic compounds when reacted with O-trimethylsilyl derivatives .
  • Cross-Coupling Reactions: It can react with various nucleophiles, including germane and other Group 14 element nucleophiles, leading to new organosilicon compounds .

Several methods exist for synthesizing (chloromethyl)dimethylsilane:

  • Reaction of Chloromethylmethyldichlorsilane: This method involves mixing chloromethylmethyldichlorsilane with trimethyl orthoformate and methyl alcohol under controlled temperatures (40-90°C). The process typically yields high purity and high yield through air distillation .
  • Oxidation: Oxidation of (chloromethyl)dimethylsilane with hydrogen peroxide can lead to the formation of (chloromethyl)dimethylsilanol, showcasing its versatility in synthetic pathways .

(Chloromethyl)dimethylsilane finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organosilicon compounds.
  • Surface Modification: Used to modify surfaces for improved adhesion properties in coatings and sealants.
  • Precursor for Silicones: Its derivatives are employed in producing silicone materials with specific functional properties.

Interaction studies involving (chloromethyl)dimethylsilane focus on its reactivity with various nucleophiles and electrophiles. These studies reveal insights into its potential applications in organic synthesis and materials science. For instance, research has demonstrated its ability to react selectively with N-trimethylsilyl-N-acetylglycine derivatives, indicating its utility in targeted chemical transformations .

Several compounds share structural similarities with (chloromethyl)dimethylsilane, each exhibiting unique properties:

Compound NameFormulaKey Characteristics
DimethylchlorosilaneC₂H₆ClSiCommonly used as a silane coupling agent
TrimethoxysilaneC₃H₉O₃SiUsed for surface modification; less reactive than chlorinated silanes
ChlorodimethylphenylsilaneC₈H₉ClSiExhibits different reactivity patterns due to phenyl group presence
(Chloromethyl)dimethylphenylsilaneC₉H₉ClSiSimilar structure but incorporates a phenyl group, affecting reactivity

The uniqueness of (chloromethyl)dimethylsilane lies in its balance of chlorinated and alkyl groups, providing distinct reactivity profiles suitable for diverse synthetic applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3144-74-9

Wikipedia

Chloromethyl(dimethyl)silane

General Manufacturing Information

Silane, (chloromethyl)dimethyl-: ACTIVE

Dates

Modify: 2023-08-16

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